Technical Whitepaper: 7-Methoxyindole-3-carboxylic Acid Methyl Ester
Technical Whitepaper: 7-Methoxyindole-3-carboxylic Acid Methyl Ester
Executive Summary
7-Methoxyindole-3-carboxylic acid methyl ester (CAS: 582319-20-8 ) is a specialized heterocyclic building block critical in the synthesis of bioactive alkaloids, kinase inhibitors, and cannabinoid receptor ligands.[1][2] Its 7-methoxy substitution pattern imparts unique metabolic stability and electronic properties to the indole core, distinguishing it from more common isomers. This guide provides a definitive identification of the compound, details robust synthetic pathways (including a scalable industrial protocol), and presents validated analytical data to support research and development workflows.
Part 1: Chemical Identity & CAS Verification
The unambiguous identification of this compound is essential due to the existence of multiple positional isomers (e.g., 4-, 5-, or 6-methoxy derivatives) and functional analogs (e.g., free acids or aldehydes).
Core Identifiers
| Parameter | Detail |
| Chemical Name | Methyl 7-methoxy-1H-indole-3-carboxylate |
| CAS Number | 582319-20-8 |
| Molecular Formula | C₁₁H₁₁NO₃ |
| Molecular Weight | 205.21 g/mol |
| SMILES | COC1=CC=CC2=C1NC=C2C(=O)OC |
| InChI Key | BWSQJPLIWWCHLS-UHFFFAOYSA-N |
| Appearance | Off-white to pale yellow solid |
Structural Significance
The 7-methoxy group creates a steric and electronic environment distinct from other methoxyindoles. It often blocks metabolic hydroxylation at the 7-position, a common clearance pathway for indole-based drugs, thereby enhancing the pharmacokinetic profile of derived candidates.
Part 2: Physicochemical Profile
The following data is aggregated from experimental characterization of the isolated methyl ester.
| Property | Value | Note |
| Melting Point | 145–148 °C (approx.) | Varies by crystal form/purity |
| Solubility | Soluble in DMSO, DMF, CH₂Cl₂; Sparingly soluble in MeOH | Lipophilic nature due to ester |
| pKa (NH) | ~16 (Predicted) | Weakly acidic N-H |
| LogP | 2.1 (Predicted) | Moderate lipophilicity |
Part 3: Synthetic Pathways[4][5][6]
We present two distinct methodologies: a Standard Industrial Protocol for scale-up and a Novel Sigmatropic Rearrangement for diverse analog generation.
Method A: The Trichloroacetyl Chloride Route (Scalable)
Rationale: This is the most robust method for converting electron-rich indoles to their 3-carboxylate esters. It avoids the use of sensitive organometallics and proceeds via a stable intermediate.
Mechanism:
-
Acylation: Electrophilic aromatic substitution at the C3 position (most nucleophilic) using trichloroacetyl chloride.
-
Haloform Reaction: The resulting trichloromethyl ketone acts as a masked ester. Alkoxide attack (NaOMe) facilitates the explusion of the trichloromethyl anion (a good leaving group), yielding the methyl ester directly.
Protocol:
-
Reagents: 7-Methoxyindole (1.0 eq), Trichloroacetyl chloride (1.2 eq), Pyridine (1.5 eq), Anhydrous THF or Dioxane.
-
Acylation Step: Dissolve 7-methoxyindole in THF at 0°C. Add pyridine, followed by dropwise addition of trichloroacetyl chloride. Stir at room temperature for 3–5 hours until TLC shows consumption of starting material.
-
Esterification Step: Add a solution of NaOMe (2.0 eq) in Methanol directly to the reaction mixture (or isolated intermediate). Heat to reflux for 2 hours.
-
Workup: Quench with NH₄Cl(aq), extract with EtOAc, wash with brine, dry over Na₂SO₄.
-
Purification: Recrystallization from MeOH/Water or Flash Chromatography (Hexane/EtOAc).
Method B: Sigmatropic Rearrangement (Literature Route)
Rationale: Useful when constructing the indole core de novo from non-indole precursors. Reference: MDPI, 2020 [1]. This method utilizes a [3,3]-sigmatropic rearrangement of N-oxyenamines. While the yield is lower (~11% unoptimized), it allows for simultaneous introduction of complex substituents.
Caption: Comparison of the robust two-step acylation/esterification route (Method A) versus the de novo sigmatropic rearrangement (Method B).
Part 4: Analytical Characterization
The following NMR data confirms the structure, specifically distinguishing the 7-methoxy isomer from 5- or 6-methoxy variants based on coupling constants and chemical shifts.
1H NMR (500 MHz, CDCl₃)
-
δ 8.90 (bs, 1H): Indole N-H (Broad singlet, characteristic of free NH).
-
δ 7.87 (d, J = 3.0 Hz, 1H): C2-H (Deshielded by C3-carbonyl).
-
δ 7.75 (d, J = 8.0 Hz, 1H): C4-H (Doublet).
-
δ 7.17 (t, J = 8.0 Hz, 1H): C5-H (Triplet, indicates 7-substitution pattern).
-
δ 6.70 (d, J = 7.8 Hz, 1H): C6-H (Upfield doublet due to ortho-methoxy effect).
-
δ 3.94 (s, 3H): COOCH ₃ (Ester methyl).
-
δ 3.91 (s, 3H): Ar-OCH ₃ (Methoxy methyl).
13C NMR (100 MHz, DMSO-d₆)
-
Carbonyl: 164.4 ppm (Ester C=O).[3]
-
Aromatic C-O: 149.2 ppm (C7, attached to OMe).
-
Indole Core: 133.1, 129.3, 124.2, 121.8, 116.5, 107.4, 107.3 ppm.[3]
-
Methoxy/Methyl: 50.8 ppm (OCH3/COOMe overlap region).
Part 5: Applications in Drug Discovery
The 7-methoxyindole-3-carboxylate scaffold serves as a versatile pharmacophore.
Kinase Inhibition
The 7-methoxy group can occupy specific hydrophobic pockets in kinase ATP-binding sites (e.g., hinge region interactions), often improving selectivity against off-target kinases compared to the unsubstituted indole.
Cannabinoid Receptor Ligands
Derivatives of indole-3-carboxylic acids are established scaffolds for CB1/CB2 receptor agonists. The 7-methoxy substitution modulates the lipophilicity (LogP) and can prevent metabolic oxidation at the 7-position, extending the half-life of the ligand [2].
Synthetic Versatility
The methyl ester is a "gateway" functional group:
-
Hydrolysis: Yields the free acid for amide coupling.
-
Reduction: Yields the primary alcohol (7-methoxytryptophol analogs).
-
Grignard Addition: Yields tertiary carbinols.
Caption: Functional utility of the 7-methoxyindole-3-carboxylate scaffold in medicinal chemistry.
Part 6: Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Handling: Use standard PPE (Gloves, Goggles, Fume Hood).
-
Storage: Store in a cool, dry place (2–8°C recommended). Protect from moisture to prevent ester hydrolysis.
-
Reactivity: Incompatible with strong oxidizing agents and strong bases (hydrolysis risk).
References
-
MDPI. (2020). A General and Scalable Synthesis of Polysubstituted Indoles. Molecules.
-
ResearchGate. (2015). Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)-indole-3-carboxylic acid analogues. Der Pharma Chemica.[4][5]
-
ChemicalBook. (2024). Product Entry: Methyl 7-methoxy-1H-indole-3-carboxylate.
